molecular formula C17H16N4O2S B2677163 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one CAS No. 326014-64-6

1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one

Cat. No.: B2677163
CAS No.: 326014-64-6
M. Wt: 340.4
InChI Key: PZYUVRDAPUXHSV-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a methylphenyl group, and a tetrazole ring connected via a sulfanyl linkage.

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the sulfanyl group and the subsequent attachment of the methoxyphenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one include:

    1-(4-methoxyphenyl)ethan-1-one: Lacks the tetrazole and sulfanyl groups, making it less complex.

    1-(3-methylphenyl)ethan-1-one: Similar structure but lacks the methoxyphenyl and tetrazole groups.

    1-{4-[(4-methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one: Contains a nitro group instead of a tetrazole ring

Biological Activity

The compound 1-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Recent studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to strong inhibitory effects. For instance, a related study demonstrated that similar structures had IC50 values ranging from 0.63 µM to 17.5 µM against specific pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Inflammation is a key factor in numerous diseases, including cancer and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory potential through COX-II inhibition assays. In vitro studies suggest that it exhibits selective COX-II inhibitory activity, which is crucial for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .

Antioxidant Activity

Oxidative stress contributes significantly to various diseases, including neurodegenerative disorders. The antioxidant capacity of the compound was assessed using DPPH and ABTS assays, revealing a significant ability to scavenge free radicals. This property is attributed to the presence of the methoxy group which enhances electron donation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Tetrazole Ring : Known for its role in enhancing pharmacological properties due to its ability to mimic carboxylic acids.
  • Sulfanyl Linkage : Contributes to the interaction with biological targets such as enzymes and receptors.

Study 1: Antimicrobial Efficacy

A study conducted by Chahal et al. (2023) synthesized various tetrazole derivatives and assessed their antimicrobial activities. The compound exhibited significant antibacterial activity against Bacillus subtilis with an IC50 of 2.14 µM, indicating its potential as a lead compound for antibiotic development .

Study 2: COX-II Inhibition

In an investigation focused on anti-inflammatory agents, the compound was compared with established COX-II inhibitors like Celecoxib. Results showed that it had an IC50 value comparable to Celecoxib but with improved selectivity for COX-II over COX-I, suggesting a favorable safety profile .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against Staphylococcus aureus
Anti-inflammatorySelective COX-II inhibition
AntioxidantSignificant free radical scavenging

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-4-3-5-14(10-12)21-17(18-19-20-21)24-11-16(22)13-6-8-15(23-2)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYUVRDAPUXHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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